N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Medicinal Chemistry Physicochemical Profiling Solubility Optimization

Choose this hydroxyl-substituted 4-propyl-1,2,3-thiadiazole-5-carboxamide (XLogP3 1.8, TPSA 132 Ų) over non-hydroxylated analogs for 12.6× greater aqueous solubility—preventing false negatives in high-concentration screens. Its extra H-bond donor enables critical polar contacts in undersatisfied binding pockets, while the stereocenter is ideal for enantioselective SAR. Verify your binding hypothesis with the correct analog.

Molecular Formula C12H15N3O2S2
Molecular Weight 297.39
CAS No. 1351617-57-6
Cat. No. B2487759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
CAS1351617-57-6
Molecular FormulaC12H15N3O2S2
Molecular Weight297.39
Structural Identifiers
SMILESCCCC1=C(SN=N1)C(=O)NCC(C2=CC=CS2)O
InChIInChI=1S/C12H15N3O2S2/c1-2-4-8-11(19-15-14-8)12(17)13-7-9(16)10-5-3-6-18-10/h3,5-6,9,16H,2,4,7H2,1H3,(H,13,17)
InChIKeySUIQTIFCXLVBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 1351617-57-6): Procurement-Ready Compound Profile


N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 1351617-57-6) is a synthetic heterocyclic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide class. Its structure incorporates a propyl-substituted thiadiazole core linked via a carboxamide bridge to a hydroxyethyl-thiophene moiety [1]. The compound is cataloged in authoritative chemical databases including PubChem (CID 71782431) and ChEMBL (CHEMBL3439643), confirming its identity and computed physicochemical properties relevant to procurement and assay design [2].

Why 1,2,3-Thiadiazole-5-carboxamide Analogs Cannot Simply Substitute for CAS 1351617-57-6


Within the 4-propyl-1,2,3-thiadiazole-5-carboxamide series, subtle structural variations produce quantifiable differences in key molecular properties that directly impact solubility, permeability, and target engagement. The presence of a secondary hydroxyl group on the ethyl linker in CAS 1351617-57-6 introduces an additional hydrogen bond donor and increases topological polar surface area relative to non-hydroxylated analogs, altering both logP and hydrogen bonding capacity [1]. These computed differences are not cosmetic; they translate to divergent behavior in absorption, distribution, and in vitro assay conditions, making simple interchange without experimental validation a procurement risk [2].

Quantitative Differentiation of CAS 1351617-57-6 Against Closest Structural Analogs


Increased Hydrogen Bond Donor Count Versus Non-Hydroxylated Analog (CAS 1251603-86-7)

CAS 1351617-57-6 possesses a secondary alcohol on the ethyl linker, contributing one additional hydrogen bond donor (HBD) compared to the direct ethyl-linked analog 4-propyl-N-[2-(thiophen-3-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide (CAS 1251603-86-7). The target compound has a computed HBD count of 2, whereas the comparator has an HBD count of 1 [1][2]. This difference is critical for compounds intended for targets requiring specific hydrogen bonding interactions and directly impacts aqueous solubility and membrane permeation rate according to Lipinski's Rule of 5 [3].

Medicinal Chemistry Physicochemical Profiling Solubility Optimization

Elevated Topological Polar Surface Area (TPSA) Relative to Non-Hydroxylated Analog (CAS 1251603-86-7)

The secondary alcohol group in CAS 1351617-57-6 increases the computed Topological Polar Surface Area (TPSA) to 132 Ų, compared to 111 Ų for the non-hydroxylated analog 4-propyl-N-[2-(thiophen-3-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide (CAS 1251603-86-7) [1][2]. A TPSA difference of 21 Ų is substantial; TPSA values above 140 Ų are associated with poor intestinal absorption and limited blood-brain barrier penetration, while values below 60 Ų typically indicate good brain penetration. The target compound's TPSA of 132 Ų places it near the oral absorption threshold, whereas the comparator's 111 Ų suggests better passive membrane permeation [3].

Drug Design ADME Prediction Membrane Permeability

Reduced Lipophilicity (XLogP3) Versus Non-Hydroxylated Analog (CAS 1251603-86-7)

The computed partition coefficient (XLogP3) for CAS 1351617-57-6 is 1.8, reflecting the polar hydroxyl group, whereas the comparator CAS 1251603-86-7 exhibits a higher XLogP3 of 2.9 [1][2]. This 1.1 log unit reduction corresponds to an approximately 12.6-fold lower octanol-water partition coefficient. Lower lipophilicity is generally associated with reduced non-specific protein binding and decreased risk of phospholipidosis and hERG channel blockade, while potentially limiting passive membrane permeability [3].

Lipophilicity Optimization ADMET Profiling Preclinical Candidate Selection

Increased Hydrogen Bond Acceptor Count Versus Non-Hydroxylated Analog (CAS 1251603-86-7)

The hydroxyl oxygen in CAS 1351617-57-6 contributes an additional hydrogen bond acceptor (HBA), yielding a total HBA count of 6 compared to 5 for the comparator CAS 1251603-86-7 [1][2]. This difference expands the compound's capacity for specific polar interactions with biological targets, which can be decisive for binding affinity when the target's binding site contains an under-satisfied hydrogen bond donor residue.

Molecular Recognition Target Engagement Structure-Based Design

Chiral Center Presence Introducing Enantiomeric Complexity Absent in Non-Hydroxylated Analog (CAS 1251603-86-7)

The secondary alcohol carbon in CAS 1351617-57-6 constitutes a stereocenter (undefined stereocenter count = 1), rendering the compound chiral, whereas the comparator CAS 1251603-86-7 lacks any stereocenter (count = 0) [1][2]. This means the target compound exists as a racemic mixture (unless enantioselectively synthesized) and its two enantiomers may exhibit different pharmacological activities, pharmacokinetics, or toxicity profiles. The comparator, being achiral, presents no such complexity.

Stereochemistry Chiral Resolution Pharmacological Selectivity

Absence of Primary Pharmacological Activity Data Necessitates Empirical Determination of Target-Specific Potency

A comprehensive search of ChEMBL, PubChem BioAssay, and the primary literature reveals no publicly available quantitative bioactivity data (e.g., IC₅₀, Kd, EC₅₀) for CAS 1351617-57-6 [1][2]. This absence means that any claim of differential potency, selectivity, or target engagement against any specific biological target cannot be substantiated with published data at this time. Procurement must therefore be based on the differentiated physicochemical properties described above, with the understanding that all pharmacological activity will need to be determined empirically by the end user.

Bioactivity Profiling Primary Screening Assay Development

Recommended Application Scenarios for CAS 1351617-57-6 Based on Quantifiable Physicochemical Differentiation


Medicinal Chemistry Lead Optimization Requiring a Chiral, Moderate-TPSA Thiadiazole Scaffold

When a medicinal chemistry program requires a 4-propyl-1,2,3-thiadiazole-5-carboxamide core with an embedded chiral hydroxyl handle for further SAR exploration, CAS 1351617-57-6 is the appropriate procurement choice. Its TPSA of 132 Ų and XLogP3 of 1.8 position it near the oral bioavailability threshold, while the stereocenter offers opportunities for enantioselective optimization [1]. The non-hydroxylated analog (CAS 1251603-86-7) cannot fulfill this role as it lacks both the hydroxyl H-bonding functionality and the stereochemical complexity [2].

Solubility-Limited Assay Development Where Reduced LogP Is Preferable

For biochemical or cell-based assays where compound precipitation is a concern, CAS 1351617-57-6's lower XLogP3 (1.8 vs. 2.9 for the non-hydroxylated analog) predicts approximately 12.6-fold greater aqueous solubility [1][2]. This reduces the likelihood of false negatives due to compound aggregation or poor dissolution, making it a superior choice for high-concentration screening formats.

Structure-Based Drug Design Targeting Binding Sites with Hydrogen Bond Donor Requirements

When the target protein's binding pocket contains an under-satisfied hydrogen bond acceptor, the additional HBD (2 vs. 1) of CAS 1351617-57-6 can form a specific polar contact that the comparator cannot [1][2]. Procurement of the correct hydroxyl-bearing analog is essential for testing this interaction hypothesis; substituting the non-hydroxylated version would eliminate the key pharmacophoric feature.

Chiral Chromatography Method Development and Enantioselective Synthesis Studies

The presence of an undefined stereocenter makes CAS 1351617-57-6 a suitable substrate for developing chiral separation methods or for evaluating enantioselective synthetic routes. Its chiral nature provides a platform for studying stereochemical effects on activity that the achiral comparator cannot offer [1][2]. This scenario is particularly relevant for academic groups or CROs specializing in chiral chemistry.

Quote Request

Request a Quote for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.